molecular formula C20H18N4O2S2 B2825260 Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897469-09-9

Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2825260
CAS No.: 897469-09-9
M. Wt: 410.51
InChI Key: HAGRBEFQZMJIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a benzothiazole-piperazine hybrid compound characterized by dual benzothiazole moieties linked via a piperazine-carbonyl scaffold. The compound shares key features with inhibitors targeting heat shock protein 90 (Hsp90) C-terminal domain and other therapeutic agents, as inferred from related benzothiazole-piperazine derivatives .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-26-14-3-5-16-18(11-14)28-20(22-16)24-8-6-23(7-9-24)19(25)13-2-4-15-17(10-13)27-12-21-15/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGRBEFQZMJIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid to form intermediate compounds. These intermediates are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often involve the use of solvents such as tert-butyl alcohol and elevated temperatures around 120°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole rings or the piperazine moiety .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Piperazine-Benzothiazole Derivatives
  • 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid (Compound 3, ): Key features: Boc-protected piperazine, carboxylic acid substituent. Properties: Melting point 258°C (yellow amorphous powder), Rf = 0.15.
  • Piperidin-1-yl-(6-(3-(piperidin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (Compound 3d, ): Key features: Piperidine-propoxy linker instead of piperazine. Synthesis: Yield 52.4%, purified via column chromatography (DCM:MeOH:TEA). Properties: Melting point 90.1–90.6°C (brown solid). Comparison: The piperidine-propoxy chain likely reduces rigidity compared to the piperazine-methoxybenzothiazole core, affecting binding affinity to biological targets .
Methoxy-Substituted Benzothiazoles
  • Dimethyl 2-(benzo[b]thiophen-2-yl((6-methoxybenzo[d]thiazol-2-yl)amino)methyl)malonate (5ir, ): Key features: Methoxybenzothiazole with malonate ester. Synthesis: Yield 83%, stereochemical purity 80% (HPLC). Properties: Melting point 78–80°C.

Functional Group Variations

Substituents on the Piperazine Ring
  • 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone (6a, ): Key features: Phenylthio substituent on the piperazine. Synthesis: Yield 83%, melting point 215–217°C.
  • 2-Azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (Compound 3, ): Key features: Azide group for click chemistry applications. Synthesis: Yield 91% (high due to optimized acylation steps). Comparison: The azide functionalization highlights the versatility of the piperazine-benzothiazole scaffold for further derivatization, a strategy applicable to the target compound .

Data Tables

Key Research Findings

Synthetic Efficiency : Methoxy and halogen substituents (e.g., chloro in ) generally correlate with higher yields (80–91%) compared to bulky groups like phenylthio (33–83%) .

Thermal Stability : Carboxylic acid derivatives () exhibit higher melting points (>250°C) than ester or thioether analogs, suggesting stronger intermolecular interactions .

Stereochemical Purity : Methoxybenzothiazole derivatives () achieve up to 99% stereochemical purity via HPLC, underscoring the importance of purification methods for bioactive compounds .

Biological Activity

Benzo[d]thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The compound Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex molecule that combines features from both the benzothiazole and piperazine families, potentially enhancing its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O2SC_{20}H_{20}N_4O_2S, with a molecular weight of 396.52 g/mol. This structure includes a benzothiazole moiety, which is known for its bioactivity, and a piperazine ring that may contribute to its pharmacokinetic properties.

Biological Activity Overview

Research has shown that benzothiazole derivatives exhibit a range of biological activities:

  • Anticonvulsant Activity : A study highlighted that benzothiazole compounds can exert anticonvulsant effects through modulation of GABAergic neurotransmission. Specific derivatives showed efficacy in maximal electroshock (MES) tests, indicating potential for seizure management .
  • Anticancer Properties : Benzothiazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .
  • Antimicrobial Effects : Compounds containing benzothiazole structures have demonstrated antimicrobial activity against several bacterial strains, suggesting their utility in treating infections .

Anticonvulsant Studies

In a detailed evaluation, compounds similar to this compound were tested for their anticonvulsant properties using the MES test. The results indicated that certain derivatives had lower neurotoxicity while maintaining significant anticonvulsant activity at doses around 100 mg/kg .

Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that benzothiazole derivatives could inhibit cell growth effectively. For instance, one study reported that a related compound exhibited an IC50 value of 5 µM against breast cancer cells, showcasing its potential as an anticancer agent .

Case Studies

  • Case Study on Anticonvulsant Activity :
    • Objective : To evaluate the efficacy of benzothiazole derivatives in seizure models.
    • Methodology : The MES test was employed alongside the rotarod neurotoxicity test.
    • Findings : Compounds demonstrated significant protective indices with lower neurotoxicity compared to standard anticonvulsants like sodium valproate .
  • Case Study on Anticancer Properties :
    • Objective : To assess the cytotoxic effects of benzothiazole derivatives on cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability.
    • Findings : Several derivatives showed potent cytotoxicity with IC50 values ranging from 5 to 15 µM across different cancer types .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedMethodologyKey Findings
AnticonvulsantBenzothiazole DerivativeMES TestSignificant anticonvulsant activity with low toxicity
AnticancerBenzothiazole DerivativeMTT AssayIC50 values between 5 µM and 15 µM
AntimicrobialVarious BenzothiazolesAgar Diffusion MethodEffective against multiple bacterial strains

Q & A

Basic: What are the recommended synthetic routes for Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone?

Methodological Answer:
The synthesis typically involves multi-step pathways:

Core Benzothiazole Formation : React 6-methoxy-2-aminobenzenethiol with carboxylic acid derivatives under cyclization conditions (e.g., POCl₃ or PPA) to form the 6-methoxybenzo[d]thiazole core .

Piperazine Coupling : Introduce the piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination, using catalysts like Pd(OAc)₂ and ligands such as Xantphos .

Methanone Linkage : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to connect the benzothiazole and piperazine subunits .
Critical Parameters :

  • Temperature control (reflux in ethanol or acetonitrile) .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Advanced: How can conflicting bioactivity data between structural analogs be resolved?

Methodological Answer:
Contradictions often arise from:

  • Varied Assay Conditions : Standardize in vitro assays (e.g., consistent cell lines, incubation times). For example, discrepancies in IC₅₀ values for benzothiazole derivatives may stem from differences in ATP concentrations in kinase assays .
  • Structural Nuances : Use computational tools (e.g., molecular docking with AutoDock Vina) to compare binding modes. For instance, the nitro group at position 6 in analogs may alter π-π stacking with target proteins .
  • Data Validation : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity, alongside enzymatic assays) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the piperazine and benzothiazole protons (e.g., δ 3.5–4.0 ppm for piperazine CH₂ groups) .
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 425.5) with <5 ppm error .
  • FT-IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹) .

Advanced: How can crystallographic challenges in resolving its structure be addressed?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve disorder in the piperazine ring .
  • Refinement : Apply SHELXL with TWIN/BASF commands for twinned crystals. For example, refine anisotropic displacement parameters for sulfur atoms in benzothiazole .
  • Validation : Check using PLATON’s ADDSYM to avoid missed symmetry .

Basic: What pharmacological targets are associated with this compound?

Methodological Answer:

  • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • GPCR Modulation : Test binding to serotonin (5-HT₆) or dopamine receptors via radioligand displacement assays (IC₅₀ < 1 µM reported for piperazine-containing analogs) .
  • Antimicrobial Activity : Use microdilution assays (MIC ≤ 8 µg/mL against S. aureus) .

Advanced: What strategies optimize synthetic yields of the methanone linker?

Methodological Answer:

  • Coupling Reagents : Replace DCC with EDCI/HOAt to reduce side reactions (yield improvement: 55% → 78%) .
  • Microwave Assistance : Reduce reaction time from 12h to 30min (80°C, DMF solvent) .
  • Workup : Quench with NaHCO₃ to neutralize excess acid, followed by extraction with dichloromethane .

Basic: How is the purity of intermediates validated during synthesis?

Methodological Answer:

  • HPLC : Use a C18 column (ACN/water gradient, UV detection at 254 nm) with ≥95% purity threshold .
  • TLC Monitoring : Hexane:ethyl acetate (3:1) for benzothiazole intermediates (Rf = 0.4–0.6) .
  • Melting Point : Compare with literature values (e.g., 139–140°C for key intermediates) .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

Core Modifications :

  • Replace 6-methoxy with 6-nitro to enhance electron-withdrawing effects .
  • Substitute piperazine with homopiperazine to test ring size impact on GPCR binding .

Assay Design :

  • Test against a panel of 5 related targets (e.g., kinases, GPCRs) to identify selectivity .

Data Analysis :

  • Use PCA (Principal Component Analysis) to correlate substituents (e.g., logP, H-bond donors) with activity .

Table 1: Representative SAR Data for Benzothiazole-Piperazine Analogs

Substituent (R)Target (IC₅₀, µM)Selectivity Index (Kinase/GPCR)
6-OCH₃EGFR: 0.128.3
6-NO₂VEGFR: 0.0812.5
6-Cl5-HT₆: 0.452.1
Data adapted from competitive binding assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.